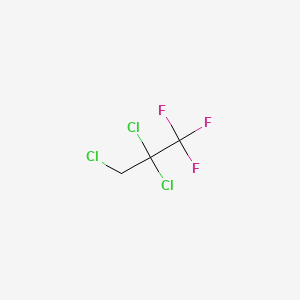

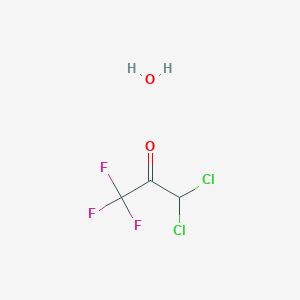

3,3-Dichloro-1,1,1-trifluoroacetone hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

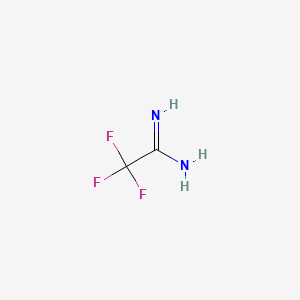

3,3-Dichloro-1,1,1-trifluoroacetone hydrate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related trifluoroacetone compounds and their derivatives, which can provide insights into the properties and reactivity of similar compounds. For instance, trifluoroacetone itself is a precursor to various fluoroorganic compounds and is known for its ability to undergo reactions that introduce the trifluoromethyl group into other molecules .

Synthesis Analysis

The synthesis of trifluoroacetone and its derivatives can be achieved through several methods. One of the earliest methods involves the decarboxylation of ethyl 4,4,4-trifluoro-3-oxobutanoate. Another approach is the reaction of trifluoroacetic acid with methylmagnesium iodide to yield trifluoroacetone in moderate yield. The use of the Ruppert–Prakash reagent (TMSCF3) with ethyl acetate in the presence of cesium fluoride also yields trifluoroacetone. Additionally, a Cu(I)-catalyzed reaction between sodium trifluoroacetate and acetyl chloride can be used to synthesize trifluoroacetone .

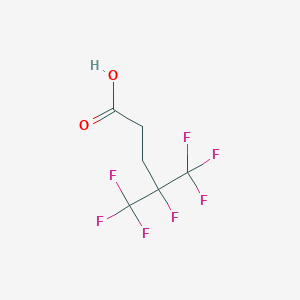

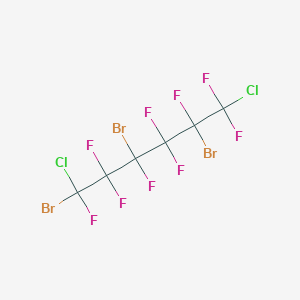

Molecular Structure Analysis

The molecular structure of trifluoroacetone and its hydrates or hemiacetals is not directly discussed in the provided papers. However, the structure of trifluoroacetone itself is known to be a valuable building block for the synthesis of various fluoroorganics due to the presence of the trifluoromethyl group, which imparts unique physical and chemical properties to the molecules .

Chemical Reactions Analysis

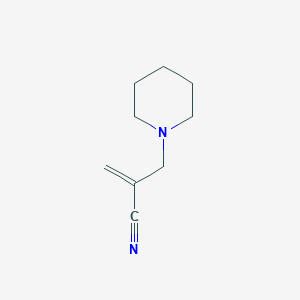

Trifluoroacetone and its derivatives participate in a variety of chemical reactions. For example, trifluoroacetaldehyde ethyl hemiacetal or hydrate reacts with enamines and imines derived from various methyl ketones to produce beta-hydroxy-beta-trifluoromethyl ketones in high yields. This reaction demonstrates the reactivity of trifluoroacetone derivatives in forming carbon-carbon bonds and introducing the trifluoromethyl group into other molecules . Additionally, trifluoroacetone is known to trimerize in the presence of bases, leading to configurationally labile tetrahydro-2H-pyran diols, which are structurally close to fluorinated carbohydrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetone include a boiling point of 21.5–22.5 °C and a density of 1.282 g/mL. It is soluble in water, ether, chloroform, and other organic solvents. Trifluoroacetone is typically supplied as a colorless liquid and should be purified by distillation. It is recommended to handle it with care to avoid contact with skin and eyes, and to store it in a dry and well-

科学研究应用

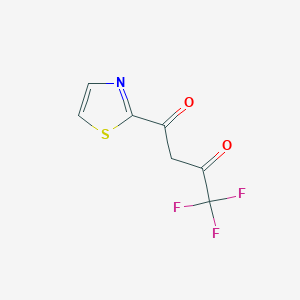

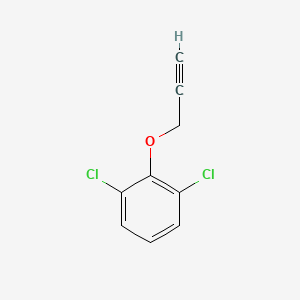

Application 1: Synthesis of Panomifene

- Summary of the Application: 3,3-Dichloro-1,1,1-trifluoroacetone hydrate is used as a reagent to synthesize Panomifene . Panomifene is an analogue to tamoxifen , an antiestrogen currently used as a therapeutic agent against breast cancer .

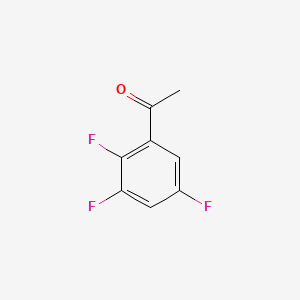

Application 2: Synthesis of Fused Pyrazine Derivative

安全和危害

属性

IUPAC Name |

3,3-dichloro-1,1,1-trifluoropropan-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3O.H2O/c4-2(5)1(9)3(6,7)8;/h2H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEKWOQVHQYTNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)(Cl)Cl.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381236 |

Source

|

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |

CAS RN |

1049731-87-4 |

Source

|

| Record name | 3,3-Dichloro-1,1,1-trifluoroacetone hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。